molecular formula C17H15N3O3S B6519420 2,3-dimethoxy-N-[4-(pyridin-3-yl)-1,3-thiazol-2-yl]benzamide CAS No. 896010-71-2

2,3-dimethoxy-N-[4-(pyridin-3-yl)-1,3-thiazol-2-yl]benzamide

Cat. No.: B6519420
CAS No.: 896010-71-2
M. Wt: 341.4 g/mol
InChI Key: NYZZRPSXEZTCGT-UHFFFAOYSA-N
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Description

2,3-Dimethoxy-N-[4-(pyridin-3-yl)-1,3-thiazol-2-yl]benzamide is a synthetic small molecule featuring a benzamide core substituted with 2,3-dimethoxy groups and a thiazole ring bearing a pyridin-3-yl moiety at the 4-position. This compound is structurally characterized by its hybrid heterocyclic architecture, which combines a benzamide scaffold with a thiazole-pyridine system.

Properties

IUPAC Name

2,3-dimethoxy-N-(4-pyridin-3-yl-1,3-thiazol-2-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15N3O3S/c1-22-14-7-3-6-12(15(14)23-2)16(21)20-17-19-13(10-24-17)11-5-4-8-18-9-11/h3-10H,1-2H3,(H,19,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NYZZRPSXEZTCGT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1OC)C(=O)NC2=NC(=CS2)C3=CN=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,3-dimethoxy-N-[4-(pyridin-3-yl)-1,3-thiazol-2-yl]benzamide typically involves multiple steps, starting from readily available precursors. One common method involves the reaction of 2,3-dimethoxybenzoic acid with thionyl chloride to form the corresponding acid chloride. This intermediate is then reacted with 4-(pyridin-3-yl)-1,3-thiazol-2-amine under basic conditions to yield the desired benzamide .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors to improve reaction efficiency and yield. Additionally, purification steps such as recrystallization and chromatography are employed to ensure the high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2,3-dimethoxy-N-[4-(pyridin-3-yl)-1,3-thiazol-2-yl]benzamide can undergo various chemical reactions, including:

    Oxidation: The methoxy groups can be oxidized to form corresponding quinones.

    Reduction: The nitro groups, if present, can be reduced to amines.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride are used.

    Substitution: Electrophilic substitution reactions often use reagents like bromine or nitric acid under acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy groups can yield quinones, while reduction of nitro groups results in amines.

Scientific Research Applications

2,3-dimethoxy-N-[4-(pyridin-3-yl)-1,3-thiazol-2-yl]benzamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 2,3-dimethoxy-N-[4-(pyridin-3-yl)-1,3-thiazol-2-yl]benzamide involves its interaction with specific molecular targets. It may bind to enzymes or receptors, modulating their activity. The exact pathways depend on the biological context and the specific target. For example, it may inhibit enzyme activity by binding to the active site or alter receptor function by interacting with binding domains .

Comparison with Similar Compounds

Thiazole Substituents

The 4-position of the thiazole ring is a critical determinant of physicochemical and biological properties. Comparative data from similar compounds include:

Compound Name Thiazole Substituent Key Properties/Activity Reference
N-[4-(4-Methylphenyl)-1,3-thiazol-2-yl]benzamide 4-(4-Methylphenyl) 129.23% activity in growth assays
9c () 4-(4-Bromophenyl) Docking studies suggest enhanced binding affinity
EMAC2061 () 4-(3,4-Dichlorophenyl) Lower synthetic yield (<80%)
Target Compound 4-(Pyridin-3-yl) Potential hydrogen bonding via pyridine nitrogen

The pyridin-3-yl group in the target compound may confer improved solubility or target engagement compared to halogenated or alkylated aryl groups due to its ability to participate in hydrogen bonding .

Benzamide Substituents

The 2,3-dimethoxy groups on the benzamide scaffold distinguish it from analogs with alternative substitutions:

  • Methoxy Positioning : Compounds like 4-methyl-3-(morpholine-4-sulfonyl)-N-[4-(pyridin-2-yl)-1,3-thiazol-2-yl]benzamide () feature sulfonamide and morpholine groups, which may enhance metabolic stability but reduce lipophilicity compared to methoxy substituents .
  • Phenoxy vs.

Structural and Crystallographic Insights

Crystal structures of related compounds, such as (Z)-N-[3-(2-Methoxyphenyl)-4-phenyl-2,3-dihydrothiazol-2-ylidene]-4-methyl-benzamide (), reveal planar thiazole rings and dihedral angles between aromatic systems.

Biological Activity

2,3-Dimethoxy-N-[4-(pyridin-3-yl)-1,3-thiazol-2-yl]benzamide is a synthetic organic compound that has garnered interest in medicinal chemistry due to its unique structural features and potential biological activities. This compound integrates methoxy groups, a thiazole ring, and a pyridine moiety, which may enhance its pharmacological properties.

Structural Characteristics

The molecular structure of 2,3-dimethoxy-N-[4-(pyridin-3-yl)-1,3-thiazol-2-yl]benzamide can be represented as follows:

Property Description
Molecular Formula C₁₆H₁₅N₃O₂S
Molecular Weight 305.37 g/mol
Key Functional Groups Methoxy (-OCH₃), Thiazole, Pyridine

The presence of these functional groups suggests that the compound may interact with biological targets involved in various therapeutic pathways.

Biological Activity

Research indicates that compounds similar to 2,3-dimethoxy-N-[4-(pyridin-3-yl)-1,3-thiazol-2-yl]benzamide exhibit a range of biological activities:

  • Antimicrobial Activity :
    • Thiazole derivatives have shown promising antimicrobial effects against various pathogens. The activity is often attributed to the presence of the thiazole ring and the electron-donating properties of methoxy groups .
  • Anticancer Properties :
    • Similar compounds have demonstrated cytotoxic effects on cancer cell lines. For instance, thiazole-pyridine hybrids have been reported to inhibit cell proliferation in several cancer types, including breast and lung cancers . The mechanism may involve apoptosis induction and disruption of cell cycle progression.
  • Anticonvulsant Activity :
    • Some thiazole-containing compounds have exhibited anticonvulsant effects in preclinical models. The structure-activity relationship (SAR) studies suggest that modifications in the thiazole or pyridine moieties can significantly influence their efficacy .
  • Anti-inflammatory Effects :
    • Compounds with similar structural motifs have been investigated for their anti-inflammatory properties. They may inhibit pro-inflammatory cytokines and modulate immune responses.

Case Studies and Research Findings

Several studies have explored the biological activity of thiazole derivatives related to 2,3-dimethoxy-N-[4-(pyridin-3-yl)-1,3-thiazol-2-yl]benzamide:

Study 1: Anticancer Activity

In a study examining various thiazole derivatives, one compound demonstrated an IC₅₀ value lower than doxorubicin against A431 cancer cells, indicating significant antiproliferative activity. Molecular dynamics simulations revealed that interactions with Bcl-2 protein were primarily hydrophobic, suggesting a mechanism for inducing apoptosis .

Study 2: Antimicrobial Efficacy

A series of thiazole-pyridine derivatives were tested for antimicrobial activity against Gram-positive and Gram-negative bacteria. One derivative exhibited a minimum inhibitory concentration (MIC) of 31.25 µg/mL against Staphylococcus aureus, highlighting its potential as an antibacterial agent .

Study 3: Anticonvulsant Properties

A new class of thiazole-integrated compounds was synthesized and evaluated for anticonvulsant activity using the pentylenetetrazol (PTZ) model. Several analogues showed significant protective effects against seizures, with structure modifications leading to enhanced activity levels .

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